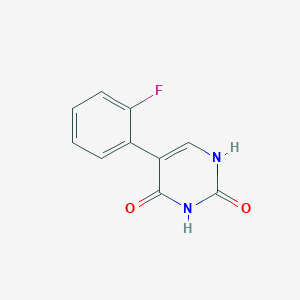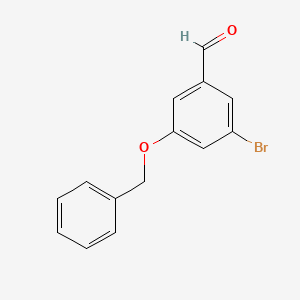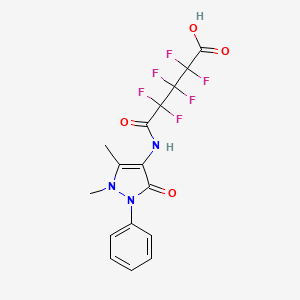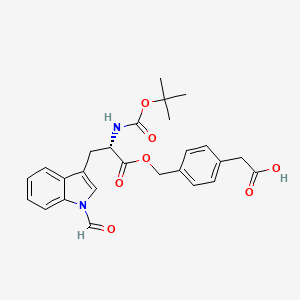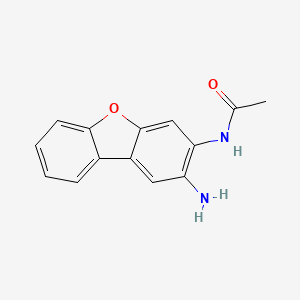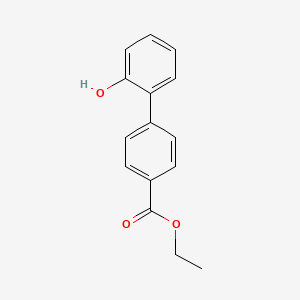
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione, also known as 2-((3-Phenoxyphenyl)methyl)-1,3-dioxolane, is an organic compound belonging to the class of oxindoles. It is a white solid that is insoluble in water, but soluble in organic solvents. The compound is of interest in the research and development of new drugs and compounds for the treatment of various diseases.
Mecanismo De Acción
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been found to interact with various receptors in the body, including the serotonin, dopamine, and norepinephrine receptors. It has been found to increase the levels of serotonin in the brain, which is thought to be responsible for its antidepressant and anxiolytic effects. It has also been found to increase the levels of dopamine, which is thought to be responsible for its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. It has also been found to reduce oxidative stress, which is thought to be responsible for its antioxidant effects. It has also been found to inhibit the growth of cancer cells, which is thought to be responsible for its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a good choice for laboratory experiments. Another advantage is that it is a relatively stable compound. However, one limitation is that it is not soluble in water, making it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on 2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione. One potential direction is to further explore its potential use in the development of new drugs and compounds for the treatment of various diseases. Another potential direction is to further explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use as an anti-cancer agent. Finally, further research could be conducted to explore its potential use in the treatment of mental health disorders.
Métodos De Síntesis
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione can be synthesized through a variety of methods. The most common method is a three-step reaction involving the reaction of 3-methoxybenzaldehyde with 2-((3-Phenoxyphenyl)methyl)indane-1,3-dionemethoxy-4-methylpyridine, followed by the reaction of the resulting product with dimethylaminopyridine and finally the reaction of the resulting product with acetic anhydride.
Aplicaciones Científicas De Investigación
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione((3-Phenoxyphenyl)methyl)indane-1,3-dione has been studied for its potential use in the development of new drugs and compounds for the treatment of various diseases. Studies have demonstrated that the compound has anti-inflammatory, antioxidant, and anti-cancer effects. It has also been found to be effective in the treatment of depression, anxiety, and other mental health disorders.
Propiedades
IUPAC Name |
2-[(3-phenoxyphenyl)methyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3/c23-21-18-11-4-5-12-19(18)22(24)20(21)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13,20H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSDJUHHDCRQLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Phenoxyphenyl)methyl)indane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

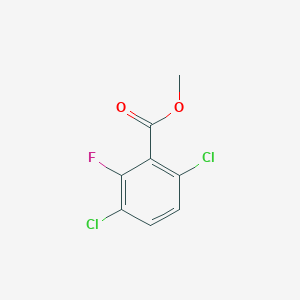



![6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6341326.png)
